molecular formula C6H6NO3+ B15157476 3-Carboxy-1-hydroxypyridin-1-ium

3-Carboxy-1-hydroxypyridin-1-ium

Cat. No.: B15157476
M. Wt: 140.12 g/mol
InChI Key: YUBNXDSJSULOAN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxy-1-hydroxypyridin-1-ium is a heterocyclic organic compound that belongs to the pyridinium family It is characterized by the presence of a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to the pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1-hydroxypyridin-1-ium typically involves the treatment of nicotinic acid with chlorosulfonic acid. This reaction yields 3-carboxy-1-sulfopyridin-1-ium chloride, which can be further processed to obtain the desired compound . The reaction conditions generally include:

    Temperature: Around 70°C

    Solvent: Ethanol

    p-Toluenesulfonic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1-hydroxypyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

    Oxidation: Formation of 3-carboxy-1-pyridinone.

    Reduction: Formation of 3-hydroxymethyl-1-hydroxypyridin-1-ium.

    Substitution: Various substituted pyridinium derivatives.

Mechanism of Action

The mechanism of action of 3-Carboxy-1-hydroxypyridin-1-ium involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carboxy-1-hydroxypyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and form stable metal complexes makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H6NO3+

Molecular Weight

140.12 g/mol

IUPAC Name

1-hydroxypyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H-,8,9,10)/p+1

InChI Key

YUBNXDSJSULOAN-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.